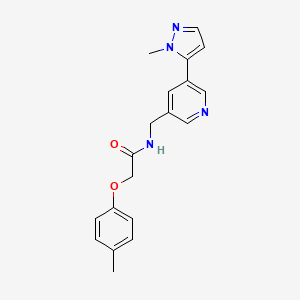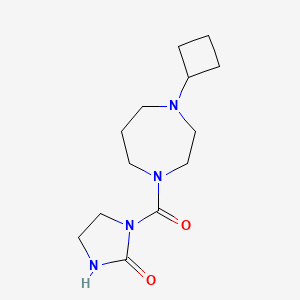
1-(4-Cyclobutyl-1,4-diazepane-1-carbonyl)imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Cyclobutyl-1,4-diazepane-1-carbonyl)imidazolidin-2-one is a heterocyclic compound with the empirical formula C10H18N2O and a molecular weight of 182.26 g/mol . It belongs to the class of phthalazinones, which are compounds containing a phthalazine bearing a ketone group .
Molecular Structure Analysis
The molecular structure of 1-(4-Cyclobutyl-1,4-diazepane-1-carbonyl)imidazolidin-2-one consists of a diazepane ring (a seven-membered ring containing two nitrogen atoms) with a cyclobutylcarbonyl group attached. The IUPAC name for this compound is 1-cyclobutyl-1,4-diazepane .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of novel cyclic compounds have garnered interest for their potential applications in various scientific fields, including material science and pharmaceutical research. For instance, the first reductive cyclization by lithium aluminum hydride was demonstrated on imidazolidin-4-ones, showcasing a method to stereospecifically generate novel bicyclic systems with potential for further functionalization and application in drug development F. Chen, Kuangsen Sung, 2006. Similarly, triazene derivatives of diazacycloalkanes have been synthesized and characterized, revealing unique molecular structures that could serve as building blocks for the development of new materials or bioactive molecules K. Vaughan et al., 2006.
Chemical Properties and Reactions
The chemical properties and reactions of imidazolidin-2-ones and related compounds have been extensively studied. For example, research into the synthesis and X-ray structure analysis of cyano(aryl)methylene-imidazolidines and related compounds has provided insights into tautomeric equilibria and the influence of substituents on molecular geometry Zhi-tang Huang et al., 1988. Additionally, the study of metal carbene precursors for the synthesis of isochromene derivatives has uncovered novel synthetic pathways that could be leveraged for the synthesis of complex organic molecules Anni Ren et al., 2017.
Catalysis and Synthetic Applications
Imidazolidin-2-ones have also been explored for their catalytic applications and potential in synthetic chemistry. For instance, the gold(I)-catalyzed intermolecular hydroamination of ethylene and 1-alkenes with cyclic ureas showcases the utility of imidazolidin-2-ones in catalysis, offering efficient methods for the synthesis of functionally rich molecules Zhibin Zhang et al., 2009. The development of divergent and stereospecific routes to various 1,3- and 1,4-di-aza-heterocycles from activated aziridines highlights the versatility of these compounds in synthesizing a broad range of heterocyclic structures Sajan Pradhan et al., 2017.
Potential Therapeutic Applications
While direct studies on 1-(4-Cyclobutyl-1,4-diazepane-1-carbonyl)imidazolidin-2-one are scarce, research on related imidazolidin-2-ones and diazepanes indicates a broad interest in their therapeutic potential. Imidazole-containing compounds, for example, have been reviewed for their wide range of pharmacological activities, suggesting that derivatives such as 1-(4-Cyclobutyl-1,4-diazepane-1-carbonyl)imidazolidin-2-one could hold promise for the development of new drugs Ankit Siwach, P. Verma, 2021.
Propiedades
IUPAC Name |
1-(4-cyclobutyl-1,4-diazepane-1-carbonyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c18-12-14-5-8-17(12)13(19)16-7-2-6-15(9-10-16)11-3-1-4-11/h11H,1-10H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZVJYQYFIPPHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclobutyl-1,4-diazepane-1-carbonyl)imidazolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

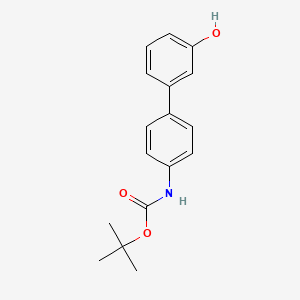
![methyl 2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2475609.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-bromofuran-2-yl)methanone](/img/structure/B2475612.png)
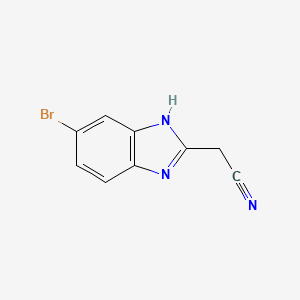
amine hydrochloride](/img/structure/B2475614.png)
![6-Acetyl-2-(5-chloro-2-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2475616.png)
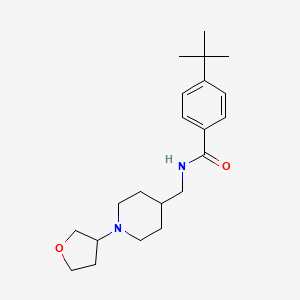


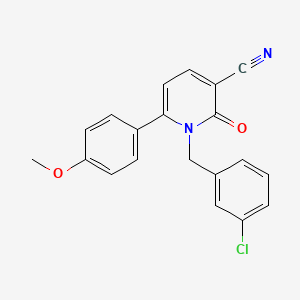
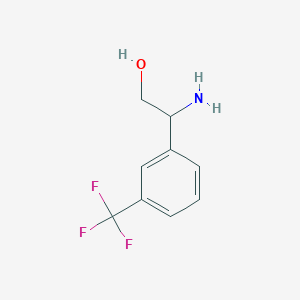
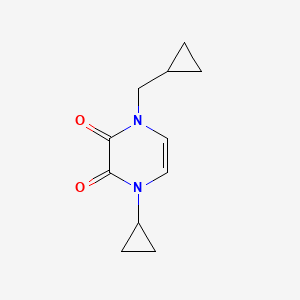
![Tert-butyl 6,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2475628.png)
